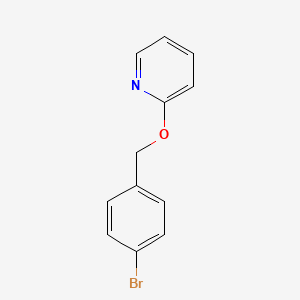

2-((4-Bromobenzyl)oxy)pyridine

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Synthesis of Anti-Fibrotic Compounds

2-((4-Bromobenzyl)oxy)pyridine: is utilized in the synthesis of novel pyrimidine derivatives that show potential anti-fibrotic activities. These compounds have been evaluated against immortalized rat hepatic stellate cells and have shown promising results in inhibiting collagen expression and hydroxyproline content in vitro, indicating their potential as novel anti-fibrotic drugs .

Chemical Biology: Chromatin/Epigenetics Studies

In chemical biology, this compound is used to explore chromatin and epigenetic modifications. It serves as a precursor for bioactive compounds that can influence gene expression through epigenetic pathways, which is crucial for understanding diseases related to gene regulation .

Protease Inhibition Research

2-((4-Bromobenzyl)oxy)pyridine: is involved in the development of protease inhibitors. Proteases play a vital role in many biological processes, and their inhibition can lead to new treatments for diseases such as cancer and viral infections .

Metabolism Research

This compound is also significant in metabolism research. It can be used to create molecules that interact with metabolic enzymes, aiding in the study of metabolic diseases and the development of therapeutic agents .

MAPK Signaling Pathway Investigation

The compound is instrumental in investigating the MAPK signaling pathway, which is critical in cell proliferation, differentiation, and apoptosis. Understanding this pathway can lead to breakthroughs in cancer therapy .

Tyrosine Kinase Inhibitor Development

As a building block in medicinal chemistry, 2-((4-Bromobenzyl)oxy)pyridine contributes to the development of tyrosine kinase inhibitors, which are a class of drugs that block cancer cell proliferation .

Apoptosis Mechanism Elucidation

Research into apoptosis, or programmed cell death, benefits from this compound as well. It is used to synthesize molecules that can modulate apoptosis, providing insights into mechanisms that can be targeted in diseases where cell death is dysregulated .

Drug Discovery and Development

Lastly, 2-((4-Bromobenzyl)oxy)pyridine plays a role in the broader field of drug discovery and development. Its versatility in synthesizing various bioactive compounds makes it a valuable asset in the search for new therapeutic agents .

Eigenschaften

IUPAC Name |

2-[(4-bromophenyl)methoxy]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-11-6-4-10(5-7-11)9-15-12-3-1-2-8-14-12/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQHIGHWZFXQXAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OCC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-Bromobenzyl)oxy)pyridine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1292620.png)

![4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292621.png)

![4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1292623.png)

![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292637.png)

![5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292642.png)

![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1292643.png)